
Ici 199441
Overview
Description
N-(2-(N-Methyl-3,4-dichlorophenylacetamido)-2-phenylethyl)pyrrolidine is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its complex molecular structure, which includes a pyrrolidine ring, a phenylethyl group, and a dichlorophenylacetamido moiety. It has been studied for its potential pharmacological activities and its interactions with various biological targets.
Mechanism of Action
Target of Action
ICI 199,441 hydrochloride is a highly potent κ-opioid receptor agonist . The κ-opioid receptor is a member of the superfamily of metabotropic G-protein-coupled receptors . It is widely distributed in the central nervous system and at the periphery .
Mode of Action
The compound interacts with the κ-opioid receptor, leading to a series of biochemical reactions . It is a biased agonist of the κ-opioid receptor, meaning it preferentially activates certain signaling pathways over others . This can lead to different physiological responses compared to other κ-opioid receptor agonists .
Biochemical Pathways
The κ-opioid receptor is involved in numerous physiological processes, including analgesia, regulation of neuroendocrine secretion, water balance, drinking and feeding behavior, autonomic functions, and the mechanisms of learning and memory . Activation of the receptor by ICI 199,441 hydrochloride can influence these pathways .
Pharmacokinetics
The compound is soluble to 100 mM in DMSO and to 50 mM in ethanol
Result of Action
The activation of the κ-opioid receptor by ICI 199,441 hydrochloride leads to various physiological effects, such as analgesia . .
Biochemical Analysis
Biochemical Properties
ICI 199,441 hydrochloride is known to interact with κ-opioid receptors, which are widely expressed throughout the central nervous system . These receptors modulate a range of physiological processes, including stress, mood, reward, pain, inflammation, and remyelination . The compound is highly potent, being 146-fold more active than U-50488, another κ-opioid receptor agonist .
Cellular Effects
ICI 199,441 hydrochloride has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to exert anti-nociceptive effects in certain models of inflammation . It also has the potential to improve heart resistance to ischemia/reperfusion .
Molecular Mechanism
The molecular mechanism of action of ICI 199,441 hydrochloride involves its binding to κ-opioid receptors, leading to their activation . This activation can result in various downstream effects, including changes in gene expression, enzyme inhibition or activation, and alterations in cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ICI 199,441 hydrochloride have been observed to change over time. For example, in a study involving rats, the compound was found to reduce reperfusion injury to the heart when administered 5 minutes prior to reperfusion .
Dosage Effects in Animal Models
The effects of ICI 199,441 hydrochloride have been found to vary with different dosages in animal models. For instance, in a study involving rats, the compound exerted a cardioprotective effect at a dose of 1 mg/kg, but had no effect on infarct size at a dose of 0.1 mg/kg .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(N-Methyl-3,4-dichlorophenylacetamido)-2-phenylethyl)pyrrolidine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 3,4-dichlorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-methyl-2-phenylethylamine to produce the amide. Finally, the amide is cyclized with pyrrolidine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(2-(N-Methyl-3,4-dichlorophenylacetamido)-2-phenylethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenylacetamides.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Comparison with Similar Compounds
Similar Compounds
- **N-(2-(N-Methyl-3,4-dichlorophenylacetamido)-3-methylbutyl)pyrrolidine
- **N-(2-(N-Methyl-3,4-dichlorophenylacetamido)-2-(3-carboxyphenyl)ethyl)pyrrolidine
Uniqueness
N-(2-(N-Methyl-3,4-dichlorophenylacetamido)-2-phenylethyl)pyrrolidine is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a pyrrolidine ring with a dichlorophenylacetamido moiety allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-pyrrolidin-1-ylethyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Cl2N2O.ClH/c1-24(21(26)14-16-9-10-18(22)19(23)13-16)20(15-25-11-5-6-12-25)17-7-3-2-4-8-17;/h2-4,7-10,13,20H,5-6,11-12,14-15H2,1H3;1H/t20-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLWVWZSDBTGQJ-VEIFNGETSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CN1CCCC1)C2=CC=CC=C2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H](CN1CCCC1)C2=CC=CC=C2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60921646 | |
| Record name | 2-(3,4-Dichlorophenyl)-N-methyl-N-[1-phenyl-2-(pyrrolidin-1-yl)ethyl]acetamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60921646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115199-84-3 | |
| Record name | Benzeneacetamide, 3,4-dichloro-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115199-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ici 199441 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115199843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4-Dichlorophenyl)-N-methyl-N-[1-phenyl-2-(pyrrolidin-1-yl)ethyl]acetamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60921646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ICI-199441 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT5E310AJL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



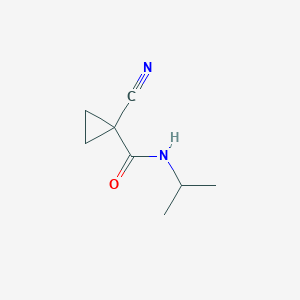

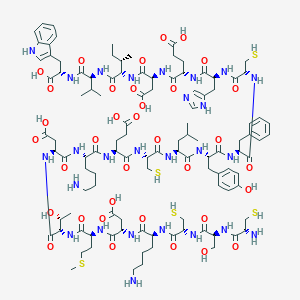
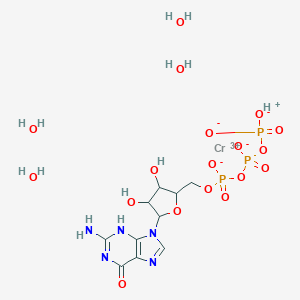
![2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B40781.png)
![Benzyl 2-[(4-methylbenzene-1-sulfonyl)oxy]propanoate](/img/structure/B40782.png)

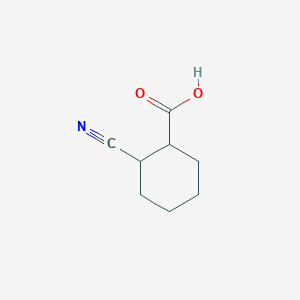
![2-[2-phenyl-2-(4-propan-2-ylphenyl)acetyl]indene-1,3-dione](/img/structure/B40787.png)
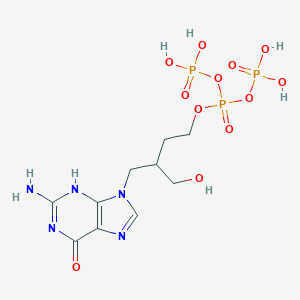

![4-Ethylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B40796.png)

